ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
This compound features a polycyclic architecture combining a pyrido[1,2-a]pyrimidin-4-one core linked to a piperazine-carboxylate moiety and a (Z)-configured thiazolidinone substituent. Such hybrid structures are of interest in medicinal chemistry due to their ability to target enzymes like kinases, HDACs, or antimicrobial proteins .
Properties
Molecular Formula |
C24H27N5O5S2 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H27N5O5S2/c1-2-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-4-3-7-19(28)25-20)14-18-22(31)29(24(35)36-18)15-16-6-5-13-34-16/h3-4,7-8,14,16H,2,5-6,9-13,15H2,1H3/b18-14- |
InChI Key |
OUEYXIXASMIOJM-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperazine and thiazolidine moieties. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent variations, stereoelectronic properties, and bioactivity profiles.
Table 1: Structural and Functional Comparison
Notes:
- Molecular Weight: The target compound’s higher mass (~598.68 g/mol*) reflects its extended conjugation and bulky substituents compared to simpler pyrimidinones (e.g., CAS 3179-89-3 at 368.37 g/mol) .
- Bioactivity: The phenylethyl-thiazolidinone analog (MW 600.72) shows predicted antimicrobial properties via QSAR models, while the target compound’s tetrahydrofuran-2-ylmethyl group may enhance solubility and kinase/HDAC binding .
Similarity Indexing and QSAR Insights
Computational similarity metrics, such as Tanimoto coefficients (Tc), quantify structural overlap. For example:
- The target compound shares ~65–75% Tc with phenylethyl-thiazolidinone analogs (e.g., compound) based on Morgan fingerprints, suggesting moderate similarity in pharmacophoric features .
- QSAR models indicate that the tetrahydrofuran-2-ylmethyl substituent may improve metabolic stability compared to phenyl or alkyl groups in related thiazolidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
